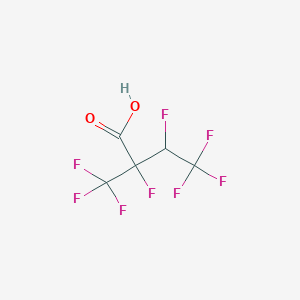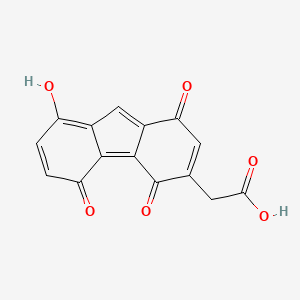![molecular formula C18H14O B14201807 1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene CAS No. 832111-15-6](/img/structure/B14201807.png)
1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diphenyl-7-oxabicyclo[410]hepta-2,4-diene is a bicyclic compound characterized by its unique structure, which includes an oxabicyclo ring system fused with phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is often a furan derivative, and the dienophile is an olefinic or acetylenic compound . The reaction conditions usually require moderate temperatures and can be catalyzed by Lewis acids to improve yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of scaling up the Diels-Alder reaction apply. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions include epoxides, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activity, including as enzyme inhibitors.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties.
Industry: It is used in the development of new materials with specific electronic and mechanical properties
Mécanisme D'action
The mechanism of action of 1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene involves its interaction with molecular targets through its reactive sites. The oxabicyclo ring system can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially inhibiting enzymes or altering cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another oxabicyclic compound with different ring size and properties.
7-Oxabicyclo[4.1.0]heptane: Similar structure but lacks the phenyl groups.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A derivative with additional functional groups
Uniqueness
1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene is unique due to the presence of phenyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various synthetic applications and research studies .
Propriétés
Numéro CAS |
832111-15-6 |
|---|---|
Formule moléculaire |
C18H14O |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
1,6-diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C18H14O/c1-3-9-15(10-4-1)17-13-7-8-14-18(17,19-17)16-11-5-2-6-12-16/h1-14H |
Clé InChI |
GOZJPZCYIWPUQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C23C=CC=CC2(O3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl-](/img/structure/B14201729.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]-](/img/structure/B14201734.png)

![N-[(6-Phenylpyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14201746.png)


![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14201791.png)
![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)
